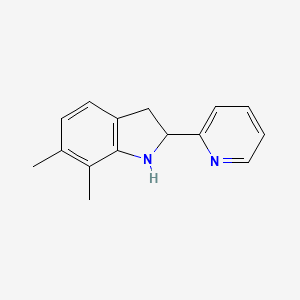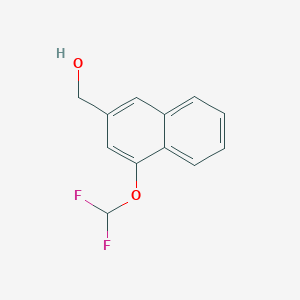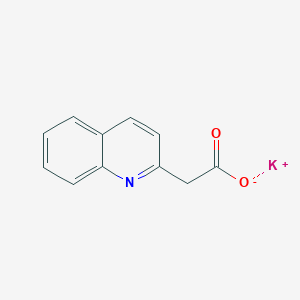![molecular formula C11H18ClNSi B11880044 N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine CAS No. 61222-42-2](/img/structure/B11880044.png)
N-{[(3-Chlorophenyl)(dimethyl)silyl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is a chemical compound with the molecular formula C11H18ClNSi It is characterized by the presence of a 3-chlorophenyl group attached to a dimethylsilyl group, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine typically involves the reaction of 3-chlorophenylsilane with a suitable amine precursor under controlled conditions. One common method involves the use of dimethylchlorosilane as a starting material, which undergoes a nucleophilic substitution reaction with 3-chlorophenylmagnesium bromide to form the intermediate 3-chlorophenyldimethylsilane. This intermediate is then reacted with ethanamine to yield the final product.
Industrial Production Methods
Industrial production of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine may involve large-scale synthesis using similar reaction pathways as described above. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silyl hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of substituted silyl compounds.
Aplicaciones Científicas De Investigación
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the study of silicon-based biochemistry and its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine involves its interaction with molecular targets through its silyl and amine functional groups. These interactions can lead to the formation of stable complexes or the modification of existing molecular structures. The specific pathways involved depend on the context of its application, such as catalysis, material science, or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylphenylsilane
- Chlorodimethylphenylsilane
- Trimethylsilylchloride
Uniqueness
N-(((3-Chlorophenyl)dimethylsilyl)methyl)ethanamine is unique due to the presence of both a 3-chlorophenyl group and an ethanamine moiety, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
61222-42-2 |
|---|---|
Fórmula molecular |
C11H18ClNSi |
Peso molecular |
227.80 g/mol |
Nombre IUPAC |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]ethanamine |
InChI |
InChI=1S/C11H18ClNSi/c1-4-13-9-14(2,3)11-7-5-6-10(12)8-11/h5-8,13H,4,9H2,1-3H3 |
Clave InChI |
SDOCUNZGHPZCIK-UHFFFAOYSA-N |
SMILES canónico |
CCNC[Si](C)(C)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




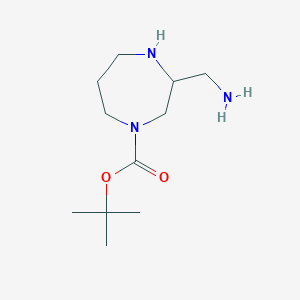
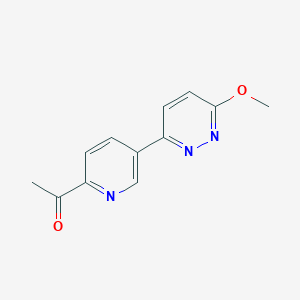

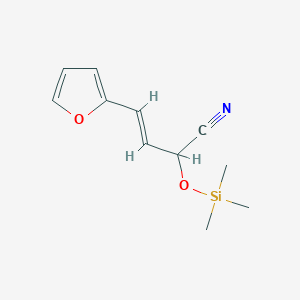
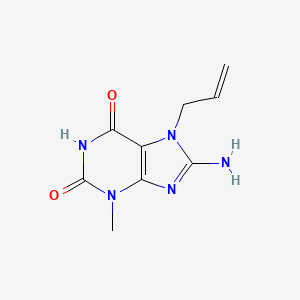
![(3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11880003.png)
![6-(6-Methylpyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11880009.png)
